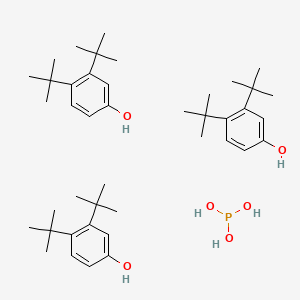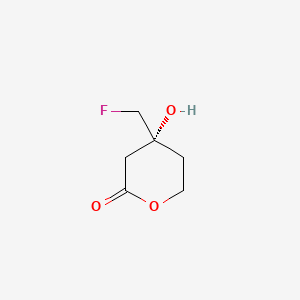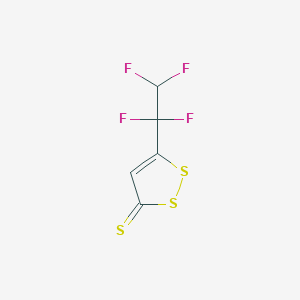
3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- is a compound belonging to the class of polysulfur-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- typically involves the sulfuration of 3-oxoesters, iso-propenyl derivatives, α-enolic dithioesters, and related compounds . Common reagents used in these reactions include elemental sulfur and disulfur dichloride . The reaction conditions often involve heating and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrafluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- involves its ability to release hydrogen sulfide (H₂S), a gaseous signaling molecule . This release activates various molecular pathways, including the Nrf2/Keap1 pathway, which is involved in cellular defense against oxidative stress . The compound also interacts with sulfhydryl groups in proteins, leading to modifications that affect their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oltipraz: A well-known dithiolethione with chemopreventive properties.
Anethole dithiolethione: Another dithiolethione used for its antioxidant and hepatoprotective effects.
S-Danshensu: A compound with similar pharmacological activities, including antioxidant and neuroprotective properties.
Uniqueness
3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical properties and enhances its stability and reactivity compared to other dithiolethiones .
Propriétés
Numéro CAS |
106776-01-6 |
|---|---|
Formule moléculaire |
C5H2F4S3 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
5-(1,1,2,2-tetrafluoroethyl)dithiole-3-thione |
InChI |
InChI=1S/C5H2F4S3/c6-4(7)5(8,9)2-1-3(10)12-11-2/h1,4H |
Clé InChI |
PVDMQMAPISPOAX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SSC1=S)C(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


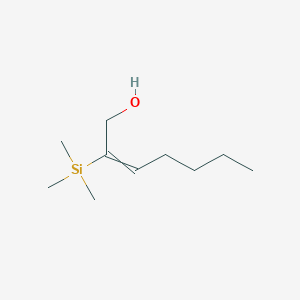
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
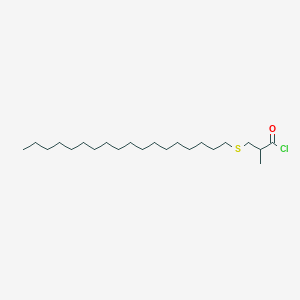
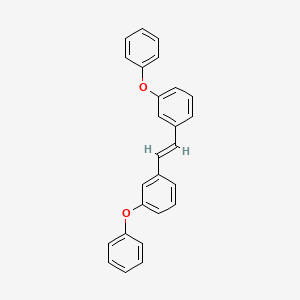
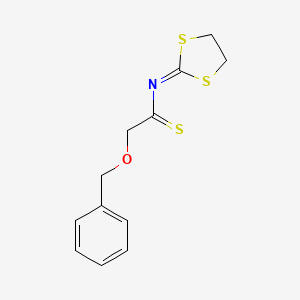
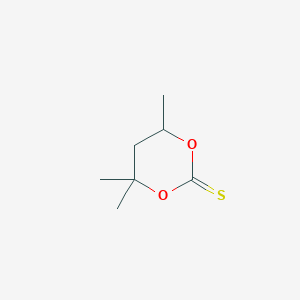

![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
